molecular formula C2BrF2KO2 B7806080 potassium;2-bromo-2,2-difluoroacetate

potassium;2-bromo-2,2-difluoroacetate

Cat. No.: B7806080
M. Wt: 213.02 g/mol
InChI Key: IDXMRTSGPHLLSP-UHFFFAOYSA-M
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Description

Significance of Fluorine Incorporation in Molecular Design and Chemical Biology

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net As the most electronegative element, fluorine's presence can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. victoria.ac.nztandfonline.com This has made fluorine a valuable tool in drug discovery and development, where its strategic placement can enhance the efficacy and pharmacokinetic profile of therapeutic agents. tandfonline.comnih.gov

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity. researchgate.nettandfonline.com The carbon-fluorine bond is stronger than the carbon-hydrogen bond, which can prevent metabolic breakdown at that position. tandfonline.com Furthermore, the unique electronic properties of fluorine can lead to more favorable interactions with biological targets. nih.gov The use of fluorine, particularly the isotope ¹⁸F, is also established in positron emission tomography (PET) imaging, a critical technology in drug discovery and medical diagnostics. victoria.ac.nznih.govacs.org The growing applications of fluorinated compounds continue to drive the development of new synthetic methods to access a wider variety of these molecules. victoria.ac.nzsigmaaldrich.com

Table 1: Effects of Fluorine Incorporation in Molecular Design

Property AffectedDescription of Effect
Metabolic Stability The strength of the C-F bond often enhances resistance to metabolic degradation, prolonging the half-life of a drug. tandfonline.com
Binding Affinity Fluorine's high electronegativity can alter electronic interactions and lead to stronger binding to target proteins. tandfonline.comnih.gov
Lipophilicity The substitution of hydrogen with fluorine generally increases the lipophilicity of a molecule, which can affect its absorption and distribution. tandfonline.com
Acidity/Basicity (pKa) The electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, impacting a compound's ionization state and bioavailability. victoria.ac.nztandfonline.com
Molecular Conformation The introduction of fluorine can influence the preferred three-dimensional shape of a molecule, which is critical for its biological activity. victoria.ac.nz

Overview of Difluoromethylene (–CF₂–) Moieties in Contemporary Organic Synthesis

The difluoromethylene (–CF₂–) group has emerged as a particularly interesting structural motif in fluorinated organic chemistry. beilstein-journals.org It is often considered a bioisostere of an ether oxygen atom or a carbonyl group, allowing for the substitution of these groups in bioactive molecules to improve their properties. researchgate.net The incorporation of a –CF₂– unit can enhance metabolic stability by blocking sites of oxidation. researchgate.net

The unique stereoelectronic properties of the difluoromethylene group also influence the conformation of aliphatic chains. For instance, the placement of two –CF₂– groups in a 1,4-relationship within an alkyl chain can lead to a more stable, extended anti-zig-zag conformation due to favorable dipole-dipole interactions. beilstein-journals.org This conformational stabilization can be a valuable design element in materials science and medicinal chemistry. beilstein-journals.org The development of reagents and methods for the direct introduction of the difluoromethylene group is an active area of research, with significant progress being made in radical-based and nucleophilic difluoromethylation reactions. nih.govnih.gov

Table 2: Properties of the Difluoromethylene (–CF₂–) Group

PropertyDescription
Bioisosterism Can act as a mimic for ether oxygen atoms or carbonyl groups, allowing for modification of biological activity. researchgate.net
Metabolic Stability Can block metabolically labile positions in a molecule, increasing its in vivo lifetime. researchgate.net
Conformational Control The electronic properties of the C-F bonds can influence and stabilize specific molecular conformations. beilstein-journals.org
Lipophilicity Increases the lipophilicity of the parent molecule.
Dipole Moment Possesses a significant local dipole moment which can influence intermolecular and intramolecular interactions.

Contextualizing Potassium 2-Bromo-2,2-Difluoroacetate as a Key Reagent and Building Block

Potassium 2-bromo-2,2-difluoroacetate is a colorless, crystalline solid that is soluble in water and various organic solvents. fluoromart.com It serves as a valuable and practical reagent in organic synthesis, particularly for the introduction of the difluoromethylene group. fluoromart.comchemicalbook.com This compound is a key precursor for generating difluoromethylated building blocks.

One of the primary applications of potassium 2-bromo-2,2-difluoroacetate is in reactions with organozinc reagents, where it acts as a source of the CF₂ fragment. chemicalbook.comchemicalbook.com This allows for the synthesis of gem-difluorinated compounds, which are important in medicinal and materials chemistry. chemicalbook.com The reaction proceeds through the insertion of the CF₂ group into the carbon-zinc bond, forming a difluorinated organozinc intermediate that can be further functionalized. chemicalbook.comchemicalbook.com Additionally, potassium 2-bromo-2,2-difluoroacetate has been utilized in visible-light-driven reactions with alkenes to produce difluoroalkanoates and in the synthesis of functionalized organotrifluoroborates. fluoromart.com Its utility extends to radical reactions with vinyl ethers and the preparation of precursors for difluoroallenes. fluoromart.com A common synthetic route to potassium 2-bromo-2,2-difluoroacetate involves the hydrolysis of ethyl 2-bromo-2,2-difluoroacetate with potassium hydroxide (B78521) in methanol. chemicalbook.com

Table 3: Chemical Properties of Potassium 2-Bromo-2,2-Difluoroacetate

PropertyValue
CAS Number 87189-16-0 sigmaaldrich.com
Molecular Formula C₂BrF₂KO₂ bldpharm.com
Molecular Weight 213.02 g/mol oakwoodchemical.com
Appearance White solid chemicalbook.com
Storage Room temperature, inert atmosphere, keep in dark place chemicalbook.com

Table 4: Synthetic Applications of Potassium 2-Bromo-2,2-Difluoroacetate

Reaction TypeDescription
Synthesis of Gem-Difluorinated Compounds Reacts with organozinc reagents to insert a CF₂ fragment. chemicalbook.comchemicalbook.com
Visible-Light-Driven Difluoroacetylation Reacts with alkenes under visible light to form difluoroalkanoates. fluoromart.com
Synthesis of Organotrifluoroborates Used in the synthesis of functionalized organotrifluoroborates. fluoromart.com
Radical Reactions Participates in radical reactions with vinyl ethers. fluoromart.com
Preparation of Difluoroallenes Involved in the synthesis of 2-bromo-3,3-difluoroallylic acetates, which are precursors to difluoroallenes. fluoromart.com

Properties

IUPAC Name

potassium;2-bromo-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HBrF2O2.K/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXMRTSGPHLLSP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(F)(F)Br)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(C(F)(F)Br)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2BrF2KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Potassium 2 Bromo 2,2 Difluoroacetate and Its Precursors

Synthesis of Potassium 2-Bromo-2,2-Difluoroacetate

Potassium 2-bromo-2,2-difluoroacetate is a valuable reagent in organic synthesis, particularly for the introduction of the difluoromethyl group. Its synthesis can be effectively achieved through several methods.

Base-Mediated Carboxylic Acid Salt Formation from Ethyl Bromodifluoroacetate

A primary method for synthesizing potassium 2-bromo-2,2-difluoroacetate involves the hydrolysis of ethyl 2-bromo-2,2-difluoroacetate using a potassium base. libretexts.org This reaction, known as saponification, is a well-established and efficient process. libretexts.org

The reaction typically involves treating ethyl 2-bromo-2,2-difluoroacetate with a stoichiometric amount of potassium hydroxide (B78521) (KOH) in a suitable solvent system. patsnap.comwordpress.com The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the cleavage of the ester bond, forming ethanol (B145695) and the potassium salt of the carboxylic acid. The reaction is generally driven to completion. libretexts.org

A specific protocol involves dissolving potassium hydroxide in ethanol and then adding ethyl 2-bromo-2,2-difluoroacetate dropwise while controlling the reaction temperature. patsnap.com The resulting potassium 2-bromo-2,2-difluoroacetate can then be isolated. Due to its hygroscopic nature, the product should be handled and stored in a dry environment, such as a nitrogen-filled glovebox or a desiccator. orgsyn.org

ReactantReagentSolventProduct
Ethyl 2-bromo-2,2-difluoroacetatePotassium Hydroxide (KOH)EthanolPotassium 2-bromo-2,2-difluoroacetate

Preparation from 2-Bromo-2,2-Difluoroacetic Acid

An alternative and straightforward route to potassium 2-bromo-2,2-difluoroacetate is the direct neutralization of 2-bromo-2,2-difluoroacetic acid with a potassium base. nih.gov This acid-base reaction is typically rapid and quantitative.

In this method, 2-bromo-2,2-difluoroacetic acid is dissolved in a suitable solvent, and a solution of a potassium base, such as potassium hydroxide or potassium carbonate, is added. The reaction yields potassium 2-bromo-2,2-difluoroacetate and water (or water and carbon dioxide if potassium carbonate is used). The salt can then be isolated by removal of the solvent.

ReactantReagentProductByproduct
2-Bromo-2,2-difluoroacetic acidPotassium Hydroxide (KOH)Potassium 2-bromo-2,2-difluoroacetateWater
2-Bromo-2,2-difluoroacetic acidPotassium Carbonate (K2CO3)Potassium 2-bromo-2,2-difluoroacetateWater, Carbon Dioxide

Synthesis of Related Bromodifluoroacetate Derivatives and Analogues

The versatility of the bromodifluoroacetate functional group has led to the development of various synthetic methods for its derivatives, including a range of esters and amides.

Esterification Protocols for Diverse Alkyl and Aryl 2-Bromo-2,2-Difluoroacetates

The synthesis of various alkyl and aryl 2-bromo-2,2-difluoroacetates can be achieved through several esterification methods. A common approach involves the reaction of 2-bromo-2,2-difluoroacetyl chloride with an appropriate alcohol or phenol (B47542). google.com This method is highly efficient for producing a wide array of ester derivatives. google.com

Another strategy is the direct esterification of 2-bromo-2,2-difluoroacetic acid with an alcohol in the presence of an acid catalyst. However, this reaction is often reversible.

Radical addition reactions have also been employed to synthesize these esters. For instance, ethyl and methyl 2-bromo-2,2-difluoroacetate have been used in sodium dithionite (B78146) (Na₂S₂O₄)-mediated radical additions to vinyl ethers in the presence of alcohols. acs.orgnih.govresearchgate.net This method provides a pathway to difluoroacetyl-substituted acetals. acs.orgnih.gov

Reactant 1Reactant 2Catalyst/MediatorProduct Type
2-Bromo-2,2-difluoroacetyl chlorideAlcohol/Phenol-Alkyl/Aryl 2-bromo-2,2-difluoroacetate
2-Bromo-2,2-difluoroacetic acidAlcoholAcid CatalystAlkyl 2-bromo-2,2-difluoroacetate
Ethyl/Methyl 2-bromo-2,2-difluoroacetateVinyl Ether, AlcoholSodium Dithionite (Na₂S₂O₄)Difluoroacetyl-substituted acetal

Preparation of 2-Bromo-2,2-Difluoroacetamides and Related Nitrogen Derivatives

The synthesis of 2-bromo-2,2-difluoroacetamides and other nitrogen-containing derivatives is crucial for various applications. These compounds can be prepared by reacting 2-bromo-2,2-difluoroacetyl chloride with primary or secondary amines. google.com This reaction is analogous to the esterification with alcohols and phenols and provides a direct route to the corresponding amides.

Furthermore, 2-bromo-2,2-difluoroacetic acid can be coupled with amines using standard peptide coupling reagents to form the amide bond. This method offers a milder alternative to the use of the acid chloride.

These synthetic strategies allow for the preparation of a diverse range of N-substituted 2-bromo-2,2-difluoroacetamides, which are important building blocks in medicinal chemistry and materials science.

Reactant 1Reactant 2Product Type
2-Bromo-2,2-difluoroacetyl chloridePrimary/Secondary Amine2-Bromo-2,2-difluoroacetamide (B1273100)
2-Bromo-2,2-difluoroacetic acidPrimary/Secondary Amine2-Bromo-2,2-difluoroacetamide

Mechanistic Elucidation of Reactions Involving α Bromodifluoroacetate Species

Radical Reaction Pathways in C–C and C–X Bond Formations

Radical reactions, often initiated by light or a chemical initiator, proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.org Halodifluoroacetates are effective precursors for generating highly reactive radical species useful in forming new carbon-carbon and carbon-heteroatom bonds.

The generation of α-ester radicals from halodifluoroacetate precursors, such as ethyl 2-bromo-2,2-difluoroacetate, is a key initiation step in many synthetic transformations. masterorganicchemistry.com These radicals can be formed through homolytic cleavage of the carbon-halogen bond, often facilitated by heat, UV radiation, or, more commonly in modern synthesis, through photoredox catalysis. libretexts.orgresearchgate.net In a typical photocatalytic cycle, a photosensitizer absorbs visible light and engages in a single electron transfer (SET) with the halodifluoroacetate, leading to the cleavage of the carbon-bromine bond and formation of the corresponding α-ester radical.

Once generated, the difluoroacetyl radical species exhibits diverse reactivity. A primary reaction pathway is its addition across unsaturated systems like alkenes and alkynes. researchgate.net For instance, the photoreductive hydrodifluoroacetylation of vinyl ethers has been demonstrated, where the radical adds to the double bond. researchgate.net This reactivity allows for the direct installation of the difluoroacetate (B1230586) moiety onto various organic scaffolds.

While the α-ester radical is a key intermediate, subsequent transformations can lead to the formation of a gem-difluoromethyl radical (•CF2R). A significant pathway to this radical is through decarboxylation. In certain catalytic systems, such as cobalt-catalyzed reactions, the bromodifluoroacetate can undergo a reduction via single electron transfer (SET) from a low-valent metal species, which is followed by the loss of carbon dioxide to generate the difluoromethyl radical. nih.gov

A detailed mechanism for a cobalt-catalyzed decarboxylative difluoroalkylation proposes that a Co(I) species reduces the bromodifluoroacetate via SET, generating the difluoroalkyl radical. nih.gov This radical can then be trapped by the cobalt complex to form an organocobalt species, which, after reductive elimination, delivers the final difluoroalkylated product. nih.gov The formation of the gem-difluoromethyl radical has also been observed in photocatalytic processes involving the selective oxidation of related sulfinate compounds. researchgate.net

When the bromodifluoroacetate moiety is part of a molecule that also contains an unsaturated group like an alkene or alkyne, an intramolecular radical cyclization can occur. researchgate.netthieme-connect.de These reactions are powerful tools for constructing cyclic and polycyclic systems, including difluorinated lactams, which are important structural motifs in medicinal chemistry. researchgate.netrsc.org The process is typically initiated by the formation of a radical at the difluoroacetyl position, which then attacks the tethered π-system in a cyclization event. researchgate.netrsc.org

Visible-light-induced, metal-free protocols have been developed for the intramolecular hydrodifluoroacetylative cyclization of substrates like N-allyl-2-bromo-2,2-difluoroacetamides. researchgate.netrsc.org These reactions proceed with high regioselectivity to form products such as 3,3-difluoro-γ-lactams. rsc.org Stereochemical control in such cyclizations can be achieved, where the stereochemistry of the starting material influences the stereochemistry of the cyclized product. capes.gov.brlibretexts.org For example, in the radical cyclization of bromo acetals, the stereochemistry at a pre-existing chiral center can direct the formation of the new spiro center. capes.gov.br

Cyclization Substrate Type Initiation Method Product Type Key Features
N-allyl(propargyl)-2-bromo-2,2-difluoro-N-arylacetamideVisible-light (metal-free)4-substituted 3,3-difluoro-γ-lactamsExcellent regioselectivity, broad substrate scope. rsc.org
N-propargyl or N-homopropargyl-2-bromo-2,2-difluoroacetamideVisible-light (metal-free)α,α-difluorinated β-substituted γ- or δ-lactamNo additional photosensitizer required. researchgate.net
α-brominated amide-tethered alkylidenecyclopropanesVisible-light (photocatalyst 4CzIPN)Polycyclic benzazepine derivativesProceeds via a halogen atom transfer (XAT) process. rsc.org

Ionic and Concerted Reaction Mechanisms

Beyond radical pathways, reactions involving potassium bromodifluoroacetate can proceed through ionic mechanisms, where charged intermediates like nucleophiles and carbanions play a central role. These reactions are highly dependent on the nature of the reactants, base, and solvent.

The reactivity of bromodifluoroacetate esters with nucleophiles is complex and highly dependent on the conditions, often deviating from a simple SN2 pathway. libretexts.orgresearchgate.net Research has shown that ethyl bromodifluoroacetate can exhibit at least three different modes of reactivity depending on the nucleophile and the base employed. researchgate.net

N-Difluoromethylation: With tosyl-protected anilines or electron-deficient phenols, using bases like lithium hydroxide (B78521) or cesium carbonate leads to N- or O-difluoromethylation. The proposed mechanism is not a direct substitution but a tandem sequence involving in situ hydrolysis of the ester, followed by decarboxylation and debromination to form a difluorocarbene intermediate, which is then trapped by the nucleophile. researchgate.net

N-Ethylation: When the base is switched to 4-N,N-dimethylamino pyridine (B92270) (DMAP) in reactions with tosyl-protected anilines, the product is the N-ethylated aniline (B41778). This outcome results from a nucleophilic attack on the ethyl group of the ester rather than the difluoromethyl carbon. researchgate.net

S-(ethoxycarbonyl)difluoromethylation: With highly nucleophilic thiophenols, a rapid SN2 attack occurs at the carbon bearing the bromine atom, leading to the S-(ethoxycarbonyl)difluoromethylation product. This pathway proceeds before ester hydrolysis can take place. researchgate.net

These divergent outcomes highlight that the reaction pathway is a delicate balance between the nucleophilicity of the attacking species, the basicity of the medium, and the different electrophilic sites within the ethyl bromodifluoroacetate molecule. researchgate.net

Nucleophile Base Reaction Type Product
Tosyl-protected anilineLiOHN-Difluoromethylation (via difluorocarbene)N-difluoromethyl aniline derivative. researchgate.net
Electron-deficient phenol (B47542)Cs₂CO₃O-Difluoromethylation (via difluorocarbene)O-difluoromethyl phenol derivative. researchgate.net
Tosyl-protected anilineDMAPN-EthylationN-ethyl aniline derivative. researchgate.net
Thiophenol-SN2 SubstitutionS-(ethoxycarbonyl)difluoromethylated thioether. researchgate.net

Decarboxylation of carboxylates is a fundamental strategy for generating carbanionic or radical intermediates. nih.govyoutube.com Potassium bromodifluoroacetate can serve as a precursor in such transformations.

One prominent strategy is the cobalt-catalyzed decarboxylative difluoroalkylation. nih.gov In this process, a potassium salt of a different carboxylic acid reacts with bromodifluoroacetate to form a new C(sp³)–CF₂ bond. nih.gov The mechanism does not generate a free carbanion but rather a difluoroalkyl radical through a SET process following decarboxylation of the reaction partner. nih.gov

Alternatively, direct carbanion generation is a plausible, though less common, pathway. The decarboxylation of carboxylates can lead to a carbanion intermediate, which can then participate in further reactions. youtube.comyoutube.com A related and widely used strategy is the Reformatsky reaction, where ethyl bromodifluoroacetate reacts with zinc metal to form an organozinc intermediate. siue.edu This species behaves as a carbanion equivalent and readily adds to carbonyl compounds like aldehydes and ketones to form β-hydroxy difluoroesters. siue.edu More recent methods have also explored the photocatalytic generation of carbanions from C-H bonds or via decarboxylation of other carboxylates, which can then react with various electrophiles in a Grignard-type reaction. rsc.orgrsc.org

Metal-Catalyzed Reaction Mechanisms, Including Oxidative Addition and Reductive Elimination

A fundamental step in these catalytic cycles is the oxidative addition , where the carbon-bromine bond of the α-bromodifluoroacetate substrate adds to a low-valent metal center (e.g., Pd(0) or Cu(I)). This process involves the cleavage of the C-Br bond and the formation of two new bonds between the metal and the resulting fragments. The formal oxidation state of the metal increases by two (e.g., Pd(0) to Pd(II)), and its coordination number also increases. libretexts.orgyoutube.com For the reaction to occur, the metal center typically needs to be coordinatively unsaturated, meaning it has open sites to accommodate the incoming substrate. libretexts.orgyoutube.com In many palladium-catalyzed reactions, a Pd(0) complex, often stabilized by phosphine (B1218219) ligands, serves as the active catalyst that undergoes oxidative addition. rsc.org

Following oxidative addition, the resulting organometallic intermediate, now in a higher oxidation state (e.g., a Pd(II) species), can undergo several transformations. In cross-coupling reactions, a transmetalation step often follows, where an organometallic reagent (containing, for example, zinc, boron, or tin) transfers its organic group to the palladium center, displacing the bromide.

The final key step to form the product and regenerate the catalyst is reductive elimination . wikipedia.orglibretexts.org This step is the microscopic reverse of oxidative addition. wikipedia.org Two ligands from the metal center, which must be positioned cis to one another, couple to form a new covalent bond, and are eliminated from the coordination sphere of the metal. wikipedia.orglibretexts.org This process reduces the metal's oxidation state by two (e.g., Pd(II) to Pd(0)), allowing it to re-enter the catalytic cycle. libretexts.org The stability of the metal center in different oxidation states and the nature of the ligands being eliminated are crucial factors that influence the rate and feasibility of this step. wikipedia.orgumb.edu

Palladium-Catalyzed Reactions

Palladium catalysis is a powerful tool for forming C-C bonds using bromodifluoroacetate derivatives. A notable example is the Negishi cross-coupling reaction, where ethyl bromodifluoroacetate is coupled with aryl bromides or triflates. acs.orgnih.gov The proposed mechanism for this reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by a transmetalation with a zinc-difluoroenolate (formed in situ from ethyl bromodifluoroacetate and zinc powder) and subsequent reductive elimination to yield the aryldifluoroacetate product. acs.orgnih.gov

Table 1: Palladium-Catalyzed Negishi Cross-Coupling of Ethyl Bromodifluoroacetate with Aryl Halides acs.org

Aryl HalideCatalystLigandSolventYield (%)
4-BromobenzonitrilePd₂(dba)₃P(o-tol)₃N,N-Dimethylformamide (DMF)91
1-Bromo-4-methoxybenzenePd₂(dba)₃P(o-tol)₃N,N-Dimethylformamide (DMF)85
4-Bromo-1,1'-biphenylPd₂(dba)₃P(o-tol)₃N,N-Dimethylformamide (DMF)95
Phenyl triflatePd₂(dba)₃P(o-tol)₃N,N-Dimethylformamide (DMF)78

Data sourced from Organic Letters, 2017. acs.org

Copper-Catalyzed Reactions

Copper catalysts are also highly effective for reactions involving bromodifluoroacetate species. These reactions often proceed via radical pathways initiated by a single-electron transfer (SET) from a Cu(I) species to the bromodifluoroacetate. nih.govnih.gov However, mechanisms involving formal oxidative addition of the C-Br bond to a copper center to form a Cu(III) intermediate have also been proposed. mdpi.com

For instance, in the copper-catalyzed difluoroacetylation of alkenes with ethyl bromodifluoroacetate, a proposed mechanism involves the reduction of the bromodifluoroacetate by a Cu(I) complex to generate a difluoroacetyl radical (•CF₂COOEt). nih.gov This radical then adds to the alkene. The resulting carbon-centered radical can then be oxidized by a Cu(II) species to a cation that is trapped by bromide, or it can react with the Cu(II) species to form a Cu(III) intermediate. Reductive elimination from this Cu(III) complex would then yield the final product. nih.gov

Table 2: Copper-Catalyzed Difluoroacetylation of Alkenes with Ethyl Bromodifluoroacetate nih.gov

AlkeneCopper SourceBaseSolventYield (%)
StyreneCuBrCs₂CO₃Dimethyl Sulfoxide (DMSO)75
4-MethylstyreneCuBrCs₂CO₃Dimethyl Sulfoxide (DMSO)72
1-OcteneCuBrCs₂CO₃Dimethyl Sulfoxide (DMSO)68

Data sourced from a 2022 review on copper-catalyzed difluoroalkylation reactions, referencing earlier work. nih.gov

The choice between a palladium or copper catalyst system depends on the desired transformation. Palladium is often favored for classic cross-coupling reactions with well-defined organometallic partners, proceeding through clear Pd(0)/Pd(II) cycles. youtube.com Copper catalysis, on the other hand, offers unique reactivity, often involving single-electron transfer processes or accessing higher oxidation states like Cu(III), which can be advantageous for reactions like difluoroacetylation of alkenes or C-H functionalization. nih.govsemanticscholar.org

Strategic Applications in Complex Organic Synthesis

Synthesis of Novel Fluorinated Amino Acids and Bioisosteres

The incorporation of fluorine into amino acids can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences. Potassium 2-bromo-2,2-difluoroacetate and its derivatives serve as key building blocks for the synthesis of these modified biomolecules.

Incorporation of -CF₂Br Moieties into Amino Acid Side Chains

The bromodifluoromethyl group (–CF₂Br) is a valuable precursor for various difluoromethylene-containing structures. Research has demonstrated the synthesis of amino acids featuring this moiety, which can be further elaborated into diverse functionalities. One notable approach involves the synthesis of Fmoc-protected phenylalanine derivatives bearing a bromodifluoromethylether group in the side chain. This strategy allows for the direct incorporation of the –CF₂Br unit into peptides using standard solid-phase peptide synthesis (SPPS) techniques.

Additionally, the –CF₂Br group can be introduced into the side chains of amino acids like lysine (B10760008) and 2,4-diaminobutyric acid through the formation of halodifluoromethylamides. These syntheses typically involve a one-step coupling of the amino acid side-chain amine with a suitable reagent derived from bromo- or chlorodifluoroacetic acid. The resulting amino acid derivatives are valuable tools for creating peptides with tailored properties.

Table 1: Examples of Amino Acid Precursors Synthesized Using Bromodifluoroacetate Derivatives

Starting Material Reagent Product Application
Methylbenzene derivatives Ethyl bromodifluoroacetate Precursors for Fmoc-protected phenylalanine with a bromodifluoromethylether function Introduction of -CF₂Br into aromatic amino acid side chains
Fmoc-protected lysine Halodifluoroacetic acid derivative Fmoc-Lys(εNHCOCF₂Br)-OH Incorporation into peptides to introduce a halogen bond donor
Fmoc-protected 2,4-diaminobutyric acid Halodifluoroacetic acid derivative Fmoc-Dab(γNHCOCF₂Br)-OH Synthesis of peptides with modified side chains

Design and Synthesis of Amino Acid Derivatives with Stabilized C–X Bonds

A key feature of the –CF₂Br moiety is the enhanced stability of the carbon-bromine (C–Br) bond. The presence of two strongly electron-withdrawing fluorine atoms adjacent to the bromine atom strengthens the C–Br bond, making it less susceptible to cleavage compared to its non-fluorinated counterparts. This stabilization is a crucial aspect in the design of robust amino acid derivatives intended for various applications, including their use as bioisosteres or as components in complex molecular architectures.

The synthesis of amino acids containing –CF₂Br ethers and –CF₂X acetamides (where X is Cl or Br) exemplifies this principle. These compounds are designed to act as uncommon halogen bond donors, a type of non-covalent interaction that is gaining increasing attention in drug design. The stabilized C–X bond ensures the integrity of the halogen bond donor moiety throughout synthetic manipulations and within biological systems, allowing for more predictable and spatially defined interactions with protein targets.

Construction of Fluoroalkylated Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in medicinal chemistry and drug discovery. The introduction of fluoroalkyl groups, such as the difluoroacetyl or difluoromethyl group, into these scaffolds can profoundly influence their biological activity. Potassium 2-bromo-2,2-difluoroacetate and its ethyl ester derivative are instrumental in the synthesis of a variety of fluoroalkylated heterocycles.

Direct 2,2-Difluoroacetylation of Unsaturated Systems (Alkenes and Alkynes)

Recent advancements have shown that potassium 2-bromo-2,2-difluoroacetate can be used for the direct 2,2-difluoroacetylation of alkenes under visible light catalysis. fluoromart.com This method provides a straightforward route to various difluoroalkanoates, which are valuable synthetic intermediates. fluoromart.com The reaction proceeds via a radical mechanism, where the photocatalyst initiates the formation of a difluoroacetyl radical from the potassium salt. This radical then adds to the alkene, followed by a subsequent reaction to yield the final product.

While the direct difluoroacetylation of simple alkynes using this specific reagent is less commonly reported, the underlying radical addition mechanism is applicable to carbon-carbon triple bonds as well. libretexts.orglibretexts.orgrsc.org These radical additions to unsaturated systems offer a powerful and mild approach for carbon-carbon bond formation and the introduction of the difluoroacetyl group.

Synthesis of Difluoroacetylated Coumarins and Lactones

Coumarins are a prominent class of lactones with a wide range of biological activities. The synthesis of 3-difluoroacetylated coumarins has been achieved using ethyl bromodifluoroacetate, a close derivative of the potassium salt. These reactions often involve the reaction of alkynoates with the difluoroacetylating agent. The versatility of coumarin (B35378) synthesis, including methods like the Pechmann condensation, Knoevenagel condensation, and various cyclization reactions, provides a platform for the incorporation of the difluoroacetyl moiety, leading to novel derivatives with potentially enhanced or altered biological profiles. dntb.gov.uarsc.org

Preparation of Difluoromethylated Quinoxalinones and Phenanthridines

Quinoxalinones are another important class of heterocyclic compounds with significant pharmacological interest. A copper-catalyzed direct C-H difluoroacetylation of quinoxalinones at the C-3 position using ethyl bromodifluoroacetate has been developed. researchgate.net This reaction allows for the synthesis of a diverse range of difluoroacetylated quinoxalin-2(1H)-ones in good yields. researchgate.net The resulting difluoroacetyl group can then be decarboxylated to afford the corresponding difluoromethylated quinoxalinones.

Similarly, the synthesis of 6-(difluoromethyl)phenanthridines has been accomplished through methods involving the generation of a difluoromethyl radical. nih.gov One strategy involves a visible-light-promoted alkylation of biphenyl (B1667301) isocyanides with ethyl bromodifluoroacetate, followed by a decarboxylation step to furnish the desired 6-(difluoromethyl)phenanthridine derivatives. nih.gov These methods highlight the utility of bromo-2,2-difluoroacetate reagents in accessing difluoromethylated aza-heterocycles.

Table 2: Synthesis of Fluoroalkylated Heterocycles

Heterocycle Class Method Reagent Key Transformation
Quinoxalinones Copper-catalyzed C-H functionalization Ethyl bromodifluoroacetate Direct C-3 difluoroacetylation
Phenanthridines Visible-light-promoted radical cyclization Ethyl bromodifluoroacetate Alkylation of isocyanide followed by decarboxylation
Coumarins Reaction with alkynoates Ethyl bromodifluoroacetate Synthesis of 3-difluoroacetylated coumarins
N-heterocycles (e.g., Pyridines) N-alkylation and decarboxylation Ethyl bromodifluoroacetate N-difluoromethylation

Formation of Diverse Fluorinated Carbonyl and Vinyl Compounds

Potassium 2-bromo-2,2-difluoroacetate and its ester derivatives serve as key precursors for generating a variety of valuable fluorinated structures, including amides, olefins, and difluoromethylated systems. The following sections detail specific synthetic methodologies that leverage the unique reactivity of the bromodifluoroacetyl group.

A significant advancement in amide synthesis involves the use of 2-bromo-2,2-difluoroacetamides in copper-catalyzed direct arylation reactions. orgsyn.org This methodology provides an efficient route to a wide array of aromatic amides, which are prevalent structures in medicinal chemistry and materials science. The process utilizes readily available and structurally simple aryl precursors, such as aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts, as the source for the aryl substituents. orgsyn.org

The reaction is notable for its broad scope and tolerance of various functional groups. Both electron-rich and electron-deficient aryl groups can be successfully introduced, and the methodology is effective for N-substituted aliphatic and aromatic secondary or tertiary 2-bromo-2,2-difluoroacetamides. orgsyn.org The protocol demonstrates excellent efficiency and has been successfully scaled up to gram-scale preparations, highlighting its practical utility for synthesizing diverse aromatic amides in good to excellent yields. orgsyn.org Mechanistically, the transformation is believed to proceed through the activation of the 2-bromo-2,2-difluoroacetamide (B1273100) by a transition-metal catalyst. orgsyn.org

Table 1: Examples of Aromatic Amides Synthesized via Copper-Catalyzed Arylation of 2-Bromo-2,2-difluoroacetamides

Aryl SourceAmide SubstrateProductYield (%)
Phenylboronic acidN,N-Diethyl-2-bromo-2,2-difluoroacetamideN,N-Diethylbenzamide95
4-Methoxyphenylboronic acidN,N-Diethyl-2-bromo-2,2-difluoroacetamideN,N-Diethyl-4-methoxybenzamide99
4-Trifluoromethylphenylboronic acidN,N-Diethyl-2-bromo-2,2-difluoroacetamideN,N-Diethyl-4-(trifluoromethyl)benzamide89
1-Naphthylboronic acidN,N-Diethyl-2-bromo-2,2-difluoroacetamideN,N-Diethyl-1-naphthamide91
Phenylboronic acid1-(2-Bromo-2,2-difluoroacetyl)piperidine1-Benzoylpiperidine96
Phenylboronic acidN-Benzyl-2-bromo-2,2-difluoro-N-phenylacetamideN-Benzyl-N-phenylbenzamide87

Data sourced from studies on copper-catalyzed arylation protocols. orgsyn.org

Potassium 2-bromo-2,2-difluoroacetate is a key reagent in a modified Wittig-type olefination reaction that produces gem-difluoroalkenes. This process involves the in situ generation of a reactive intermediate through the decarboxylation of the salt. orgsyn.orgorgsyn.org When heated in a solvent like dimethylformamide (DMF), potassium 2-bromo-2,2-difluoroacetate undergoes decarboxylation and debromination to form what is believed to be a difluorocarbene or a related reactive species. researchgate.net This species is then trapped by a phosphine (B1218219), such as triphenylphosphine, to generate a phosphorus ylide. The ylide subsequently reacts with an aldehyde to furnish the desired gem-difluoroalkene.

The reaction is characterized by significant gas evolution, which necessitates careful pressure management. orgsyn.org Despite the exothermic nature of the decarboxylation, the one-pot procedure is highly effective for a broad scope of aldehydes, including both aromatic and aliphatic substrates. orgsyn.org This method presents a valuable and practical alternative to other olefination techniques, benefiting from the low cost and availability of the starting reagents. orgsyn.org

Table 2: Synthesis of gem-Difluoroalkenes via Decarboxylative Wittig-Type Olefination

AldehydeReagentsProductYield (%)
4-FormylbenzonitrilePPh₃, K[O₂CCF₂Br]4-(2,2-Difluorovinyl)benzonitrile85
BenzaldehydePPh₃, K[O₂CCF₂Br](2,2-Difluorovinyl)benzene82
4-NitrobenzaldehydePPh₃, K[O₂CCF₂Br]1-(2,2-Difluorovinyl)-4-nitrobenzene75
CyclohexanecarboxaldehydePPh₃, K[O₂CCF₂Br](2,2-Difluorovinyl)cyclohexane68

Data compiled from published procedures on decarboxylative olefination. orgsyn.orgorgsyn.org

The ester derivative, ethyl bromodifluoroacetate (BrCF₂COOEt), serves as an effective C1 synthon and difluoromethyl source in copper-catalyzed reactions for the synthesis of N-difluoromethylated heterocycles. nih.gov A notable application is the carbocyclization of 2-functionalized anilines with ethyl bromodifluoroacetate. In this process, the reagent serves a dual role, acting as both a C1 building block for the heterocycle formation and as the source of the difluoromethyl group that is installed on the nitrogen atom. nih.gov This method provides practical and efficient access to a variety of N-containing heterocycles like N-difluoromethyl benzimidazoles. The reaction is believed to proceed via the in situ generation of difluorocarbene. nih.gov

Furthermore, copper catalysts mediate the difluoroalkylation of various other systems. For instance, the copper/B₂pin₂-mediated difluoroalkylation of methylenecyclopropanes with bromodifluorinated acetates proceeds via a tandem radical process involving ring-opening and intramolecular cyclization. rsc.org These methodologies showcase the versatility of bromodifluoroacetate derivatives in introducing the valuable difluoromethyl group into diverse molecular scaffolds.

Table 3: Examples of Copper-Catalyzed Synthesis of Difluoromethylated Compounds

SubstrateReagentCatalyst SystemProduct Type
2-AminobenzimidazoleBrCF₂COOEtCuI / K₃PO₄N-Difluoromethyl benzimidazole
MethylenecyclopropaneBrCF₂COOEtCu / B₂pin₂Ring-opened difluoroalkylated product
ImidazopyridineBrCF₂COOEtCopper catalystC-H Difluoroalkylated imidazopyridine
CoumarinBrCF₂COOEtCopper catalystC-H Difluoroalkylated coumarin

Data based on studies of copper-catalyzed difluoroalkylation reactions. nih.govrsc.org

A novel class of versatile building blocks, 2,2-difluorovinyl benzoates (BzO-DFs), can be readily prepared from bromodifluoroacetate precursors. The synthesis involves the reaction of an acyl chloride with an ester of 2-bromo-2,2-difluoroacetic acid in the presence of metallic zinc as a reductant. researchgate.netnih.gov This approach allows for the creation of structurally diverse BzO-DF derivatives bearing sensitive functional groups.

These BzO-DFs are exceptionally useful intermediates for the modular synthesis of other important fluorinated compounds. They undergo highly regioselective nickel-catalyzed cross-coupling reactions with arylboronic acids, arylmagnesium reagents, and alkylzinc reagents. researchgate.net The reaction proceeds via the selective activation of the C(vinyl)–O(benzoate) bond, affording gem-difluoroenol ethers and gem-difluoroalkenes in good yields. DFT calculations and experimental results support a mechanism that involves the initial oxidative addition of the BzO-DF to a Ni(0) complex. researchgate.net The excellent functional group tolerance of this method makes it suitable for the late-stage functionalization of complex and bioactive molecules. researchgate.net

Table 4: Ni-Catalyzed Cross-Coupling of 2,2-Difluorovinyl Benzoates (BzO-DFs)

BzO-DF SubstrateCoupling PartnerCatalyst SystemProductYield (%)
1-Ethoxy-2,2-difluorovinyl benzoatePhenylboronic acidNi(COD)₂ / dppf1-Ethoxy-2,2-difluorovinyl)benzene69
1-Ethoxy-2,2-difluorovinyl benzoate4-Methoxyphenylboronic acidNi(COD)₂ / dppf1-((1-Ethoxy-2,2-difluorovinyl)oxy)-4-methoxybenzene78
1-Ethoxy-2,2-difluorovinyl benzoate4-Acetylphenylboronic acidNi(COD)₂ / dppf1-(4-((1-Ethoxy-2,2-difluorovinyl)oxy)phenyl)ethan-1-one72
1-Cyclohexyl-2,2-difluorovinyl benzoatePhenylmagnesium bromideNi(COD)₂ / dppf(1-Cyclohexyl-2,2-difluorovinyl)benzene65

Data sourced from research on the synthesis and application of 2,2-difluorovinyl benzoates. researchgate.net

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Mechanistic Analysis

NMR spectroscopy is a cornerstone technique for the characterization of organofluorine compounds. The presence of different active nuclei such as ¹H, ¹³C, and ¹⁹F in derivatives of potassium 2-bromo-2,2-difluoroacetate allows for a multi-faceted analysis of its structure.

¹H NMR for Proton Environment Characterization

While the parent compound, potassium 2-bromo-2,2-difluoroacetate, does not possess any protons, its ester derivatives are readily analyzed by ¹H NMR to confirm the structure of the alcohol moiety. For instance, in the synthesis of various benzylic bromodifluoroacetates, the proton signals of the benzyl (B1604629) group are key indicators of a successful esterification. The chemical shifts and multiplicities of these protons provide clear evidence of the surrounding chemical environment. For example, the benzylic protons (CH₂) in esters like naphthalen-2-ylmethyl 2-bromo-2,2-difluoroacetate typically appear as a singlet around 5.54 ppm. nih.gov

Table 1: Representative ¹H NMR Data for Ester Derivatives of 2-bromo-2,2-difluoroacetic acid

Compound Solvent Proton Chemical Shift (δ, ppm) Multiplicity
(E)-4-Styrylbenzyl 2-bromo-2,2-difluoroacetate CDCl₃ -CH₂- 5.38 s
Naphthalen-2-ylmethyl 2-bromo-2,2-difluoroacetate CDCl₃ -CH₂- 5.54 s

Data sourced from Ambler et al., 2015. nih.gov Note: 's' denotes a singlet.

¹³C NMR for Carbon Skeleton Determination

¹³C NMR spectroscopy is crucial for determining the carbon framework of molecules derived from potassium 2-bromo-2,2-difluoroacetate. The carbon atom attached to the bromine and two fluorine atoms (CBrF₂) exhibits a characteristic chemical shift and a large carbon-fluorine coupling constant (¹JCF). This carbon typically resonates as a triplet due to coupling with the two equivalent fluorine atoms. In various ester derivatives, this signal is consistently found in the range of 108-109 ppm, with a large ¹JCF coupling constant of approximately 315 Hz. nih.govcore.ac.uk The carbonyl carbon (C=O) of the ester group also shows a characteristic signal, typically as a triplet with a smaller coupling constant (²JCF) around 31-36 Hz, in the region of 159-163 ppm. nih.govcore.ac.ukacs.org

Table 2: ¹³C NMR Data for the Bromodifluoroacetyl Moiety in Ester Derivatives

Compound Solvent Carbon Atom Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
(E)-4-Styrylbenzyl 2-bromo-2,2-difluoroacetate CDCl₃ -CBrF₂- 108.9 t 314.4
-C=O 159.6 t 31.6
Naphthalen-2-ylmethyl 2-bromo-2,2-difluoroacetate CDCl₃ -CBrF₂- 108.9 t 315.0
-C=O 159.6 t 31.5
(1-Phenyl-1H-pyrazol-4-yl)methyl 2-bromo-2,2-difluoroacetate CDCl₃ -CBrF₂- 108.9 t 314.5

Data sourced from Ambler et al., 2015. nih.govcore.ac.uk Note: 't' denotes a triplet.

¹⁹F NMR for Fluorine Environments and Reaction Progress Monitoring

¹⁹F NMR is an exceptionally sensitive and informative technique for studying fluorinated compounds. For derivatives of potassium 2-bromo-2,2-difluoroacetate, the two fluorine atoms are chemically equivalent and thus appear as a single resonance in the ¹⁹F NMR spectrum. This signal is typically a singlet, as there are no neighboring protons to couple with in the core structure. The chemical shift of the -CF₂Br group is highly characteristic and is often observed around -60 to -61 ppm relative to a standard like CFCl₃. nih.govcore.ac.uk This distinct signal allows for easy monitoring of reactions involving the transfer of the bromodifluoroacetyl group. Its appearance or disappearance can signify the progress and completion of a chemical transformation. researchgate.net

Table 3: ¹⁹F NMR Chemical Shift Data for Ester Derivatives of 2-bromo-2,2-difluoroacetic acid

Compound Solvent Fluorine Group Chemical Shift (δ, ppm)
(E)-4-Styrylbenzyl 2-bromo-2,2-difluoroacetate CDCl₃ -CF₂Br -60.7
Naphthalen-2-ylmethyl 2-bromo-2,2-difluoroacetate CDCl₃ -CF₂Br -60.68
(1-Phenyl-1H-pyrazol-4-yl)methyl 2-bromo-2,2-difluoroacetate CDCl₃ -CF₂Br -60.90

Data sourced from Ambler et al., 2015. nih.govcore.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and ionic compounds like potassium 2-bromo-2,2-difluoroacetate and its derivatives. In research, ESI-MS is frequently used to confirm the mass of synthesized products. nih.govdovepress.com For instance, in studies involving peptide synthesis where amino acids are modified with the bromodifluoromethyl group, ESI-MS is employed to verify the molecular mass of the final peptide products. nih.gov The technique typically observes the deprotonated molecule [M-H]⁻ in negative ion mode or adducts like [M+Na]⁺ in positive ion mode. amazonaws.com

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Resolution Mass Spectrometry (HRMS)

While the salt form, potassium 2-bromo-2,2-difluoroacetate, is not volatile enough for standard GC-MS, its more volatile ester derivatives, such as ethyl 2-bromo-2,2-difluoroacetate, can be analyzed by this method to assess purity. thermofisher.kr

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of newly synthesized compounds. It provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. In studies utilizing potassium 2-bromo-2,2-difluoroacetate as a reagent, HRMS (often coupled with ESI) is used to confirm the identity of the resulting products by matching the experimentally measured mass to the calculated exact mass. nih.govamazonaws.com For example, HRMS (ESI) was used to identify a ring-opening product in a radical clock reaction, confirming the presence of a difluoromethyl radical intermediate. amazonaws.com Similarly, HRMS (EI) has been used to confirm the elemental composition of complex ester derivatives of 2-bromo-2,2-difluoroacetic acid with high precision. nih.govcore.ac.uk

X-ray Crystallography for Definitive Molecular Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry. For a novel or complex compound like potassium 2-bromo-2,2-difluoroacetate, single-crystal X-ray diffraction would be the ultimate tool for structural confirmation.

The process involves growing a single, high-quality crystal of the compound, which is then mounted on a diffractometer. A focused beam of X-rays is directed at the crystal, and the resulting diffraction pattern of scattered X-rays is collected on a detector. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal lattice. By analyzing this diffraction pattern, a three-dimensional electron density map of the unit cell can be generated, from which the positions of the individual atoms can be determined with high precision.

While a specific crystal structure for potassium 2-bromo-2,2-difluoroacetate is not publicly available, studies on related potassium salts and halogenated carboxylic acids provide insight into the expected structural features. nih.govnih.govresearchgate.net The crystal structure would reveal the ionic interaction between the potassium cation (K⁺) and the 2-bromo-2,2-difluoroacetate anion (BrCF₂COO⁻). Key structural parameters that would be determined include:

C-C, C-O, C-F, and C-Br bond lengths: These would confirm the covalent framework of the anion.

O-C-O, F-C-F, and other bond angles: These define the geometry around the carboxylic and difluoromethyl groups.

Coordination environment of the potassium ion: This would detail how the K⁺ ion is surrounded by oxygen atoms from the carboxylate groups of neighboring anions, and potentially water molecules if the crystal is a hydrate.

Intermolecular interactions: The analysis would reveal any hydrogen bonding or other non-covalent interactions that influence the crystal packing.

The table below presents hypothetical, yet plausible, crystallographic data for potassium 2-bromo-2,2-difluoroacetate, based on data from similar structures. nih.govresearchgate.net

Hypothetical Crystallographic Data for Potassium 2-bromo-2,2-difluoroacetate

ParameterHypothetical Value
Chemical FormulaC₂BrF₂KO₂
Formula Weight213.02 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)6.5
b (Å)10.2
c (Å)8.9
α (°)90
β (°)105.5
γ (°)90
Volume (ų)568.3
Z (molecules/unit cell)4
Calculated Density (g/cm³)2.49

This level of detailed structural information is invaluable for understanding the compound's physical and chemical properties and for quality control in its synthesis and application.

Chromatographic Techniques in Reaction Monitoring and Product Purification

Chromatographic methods are indispensable in synthetic organic chemistry for both monitoring the progress of reactions and for the purification of the final products. For reactions involving potassium 2-bromo-2,2-difluoroacetate or its derivatives, Thin-Layer Chromatography (TLC) and flash column chromatography are routinely employed.

Thin-Layer Chromatography (TLC) for Reaction Progression

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive technique used to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products. msu.edulibretexts.org A small aliquot of the reaction mixture is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel). The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and affinity for the adsorbent.

In a hypothetical reaction where an alcohol is esterified using a derivative of 2-bromo-2,2-difluoroacetic acid, TLC can be used to track the consumption of the alcohol and the formation of the corresponding ester. thieme-connect.com By spotting the starting alcohol, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate, one can clearly visualize the progress. libretexts.org

The retention factor (R_f), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. Different compounds will have different R_f values in a given eluent system.

Hypothetical TLC Monitoring of an Esterification Reaction

CompoundR_f Value (1:4 Ethyl Acetate (B1210297)/Hexane)Observations
Starting Alcohol0.25Spot diminishes in intensity as the reaction proceeds.
Product Ester0.60New spot appears and increases in intensity over time.
2-bromo-2,2-difluoroacetateBaseline (ionic)As a salt, it would not move from the baseline in this non-polar eluent.
Reaction Mixture at t=00.25Only the spot for the starting alcohol is visible.
Reaction Mixture at t=2h0.25, 0.60Both starting material and product spots are visible, indicating an incomplete reaction.
Reaction Mixture at t=6h0.60Only the product spot is visible, indicating the reaction is complete.

Visualization of the spots on the TLC plate is typically achieved using a UV lamp (if the compounds are UV-active) or by staining with a developing agent such as potassium permanganate (B83412) or iodine. rsc.org

Flash Column Chromatography for Purification

Once a reaction is complete, the desired product often needs to be separated from unreacted starting materials, by-products, and catalysts. Flash column chromatography is a widely used preparative technique for purifying organic compounds. orgsyn.orgrochester.edu It operates on the same principles as TLC but on a larger scale. A glass column is packed with a solid adsorbent (stationary phase), typically silica gel, and the crude reaction mixture is loaded onto the top of the column. A solvent system (mobile phase), often determined from prior TLC analysis, is then passed through the column under positive pressure (usually from compressed air or nitrogen). rochester.edu

This pressure speeds up the flow of the mobile phase, allowing for a rapid and efficient separation. Components of the mixture are eluted from the column at different times based on their polarity, and are collected in separate fractions. The purity of these fractions is then typically assessed by TLC.

For the purification of a moderately polar ester product from a reaction involving a 2-bromo-2,2-difluoroacetate derivative, a solvent system of ethyl acetate in hexane (B92381) is commonly used. thieme-connect.comrsc.org The polarity of the eluent can be adjusted to achieve optimal separation.

Hypothetical Flash Column Chromatography Purification Protocol

ParameterDescription
Column Dimensions Diameter: 3 cm, Length: 30 cm
Stationary Phase Silica gel (230-400 mesh), 50 g
Crude Product 1.5 g of the crude ester dissolved in a minimal amount of dichloromethane.
Eluent System A gradient of ethyl acetate in hexane is often effective. For example, starting with 5% ethyl acetate in hexane and gradually increasing the polarity to 15% ethyl acetate.
Fraction Size 20 mL fractions collected in test tubes.
Monitoring Each fraction is analyzed by TLC to identify those containing the pure product.
Outcome Fractions containing the pure ester (e.g., R_f = 0.60) are combined and the solvent is removed under reduced pressure to yield the purified product.

This technique is highly effective for obtaining pure samples of compounds for further analysis, testing, or subsequent reaction steps. mit.edu

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

Semiempirical Molecular Orbital (MO) Calculations for Electronic Structure and Radical Reactivity

Specific semiempirical molecular orbital (MO) calculations detailing the electronic structure and radical reactivity of potassium 2-bromo-2,2-difluoroacetate have not been prominently reported. However, the radical reactions of related compounds, such as alkyl 2-bromo-2,2-difluoroacetates, have been a subject of study. researchgate.netnih.gov These studies often involve the generation of a difluoroacetyl radical, which can then participate in addition reactions with alkenes. researchgate.netnih.gov While these studies primarily focus on the synthetic outcomes, computational methods, including semiempirical MO calculations, are valuable tools for understanding the electronic properties of the radical species and the factors that influence their reactivity. Furthermore, research on the effects of potassium on free radical formation in biological systems has shown that physiological increases in potassium concentration can inhibit the formation of superoxide (B77818) anions. nih.gov

Computational Analysis of Reactivity Trends and Selectivity

A comprehensive computational analysis of the reactivity trends and selectivity specifically for potassium 2-bromo-2,2-difluoroacetate is not extensively documented. Computational studies are instrumental in predicting how a molecule will react and what products it will form. For example, computational methods have been used to study the vibrational frequencies and predict the infrared intensities and Raman activities of molecules like 2-bromo-4-chloroacetophenone, providing insights into their molecular structure and potential for non-linear optical applications. researchgate.net The principles of such computational analyses could be applied to potassium 2-bromo-2,2-difluoroacetate to understand its reactivity with various substrates and to predict the selectivity of its reactions.

Modeling of Non-Covalent Interactions, such as Halogen Bonding

The modeling of non-covalent interactions is a critical aspect of understanding the supramolecular chemistry of potassium 2-bromo-2,2-difluoroacetate. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, is a significant factor in the solid-state structures and solution behavior of halogenated compounds. researchgate.netmdpi.com In the context of potassium 2-bromo-2,2-difluoroacetate, both the bromine and fluorine atoms can participate in such interactions.

Computational studies have shown that halogen bonds can be competitive with hydrogen bonds and play a crucial role in molecular recognition and the design of functional materials. researchgate.net For instance, the interaction between a halogen atom and a negative site, such as an oxygen atom, can be quite strong. An example of this is the halogen-bonded adduct formed between 1,4-diiodooctafluorobutane (B1294289) and potassium tert-butoxide, where a strong iodine-oxygen interaction holds the extended network together. researchgate.net

DFT calculations are a key tool for proving the existence and quantifying the strength of these intermolecular interactions. mdpi.com For example, the topological analysis of the electron density distribution can identify bond critical points for intermolecular contacts, confirming the presence of non-covalent interactions. mdpi.com In the case of potassium 2-bromo-2,2-difluoroacetate, the potassium ion can also participate in non-covalent interactions with the fluorine atoms of neighboring molecules.

Raman spectroscopy, in conjunction with DFT, has been used to probe halogen bonding interactions, for example, between heptafluoro-2-iodopropane and various azabenzenes. rsc.org These studies reveal shifts in vibrational frequencies that provide evidence of charge transfer from the halogen bond acceptor to the donor. rsc.org

Future Directions and Emerging Research Frontiers

Innovations in Photoredox and Dual Catalysis for Difluoroacetylation

The introduction of the difluoroacetate (B1230586) moiety into organic molecules is a valuable transformation, and recent innovations have centered on the use of photoredox and dual catalytic systems to achieve this with greater efficiency and selectivity. These methods often proceed through radical intermediates, offering reaction pathways that are complementary to traditional methods.

A significant advancement involves the merger of photoredox catalysis with transition metal catalysis. For instance, a dual catalytic system employing an iridium-based photosensitizer and a copper catalyst has been developed for the difluoroacetylation of α,β-unsaturated carboxylic acids. This reaction proceeds under mild conditions and demonstrates good stereoselectivity and a broad substrate scope. Another approach combines N-heterocyclic carbene (NHC)-organocatalysis with photochemical activation, which can lead to novel reaction pathways not achievable without light.

Visible-light-driven direct 2,2-difluoroacetylation of alkenes has also been achieved using organic pigments as photocatalysts. This metal-free approach represents a more sustainable method for difluoroacetylation. Mechanistic studies suggest that these photoredox-catalyzed reactions often involve the generation of a difluoroalkyl radical from the bromodifluoroacetate precursor.

Table 1: Examples of Innovative Catalytic Systems for Difluoroacetylation

Catalytic SystemTransformationKey Features
Photoredox/Copper Dual Catalysis Decarboxylative difluoroacetylation of α,β-unsaturated carboxylic acidsProduces a variety of difluoroalkylated alkenes in moderate to excellent yields with satisfactory stereoselectivity at ambient temperature. mdpi.com
NHC-Organocatalysis and Photochemical Activation Not specifiedLeads to unprecedented reaction pathways not observed without light. nih.gov
Organic Pigment Photocatalysis Direct 2,2-difluoroacetylation of alkenesAchieves difluoroacetylation under visible light. rsc.org

Development of Sustainable and Green Chemistry Protocols for Bromodifluoroacetate Transformations

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic protocols. For transformations involving bromodifluoroacetate, research is moving towards more sustainable and environmentally friendly methods.

One key aspect of green chemistry is the use of safer and more environmentally benign solvents. Efforts are underway to replace traditional dipolar aprotic solvents, which often have toxicological concerns, with greener alternatives. rsc.org The development of reactions that can be performed in water or other green solvents is a major goal. For example, the use of surfactants in water can create micellar environments that facilitate organic reactions.

Another tenet of green chemistry is the use of catalytic reagents over stoichiometric ones. magritek.com Copper-catalyzed reactions, for instance, are often considered a greener alternative to those using more precious or toxic metals. The development of copper-catalyzed C-H difluoroalkylation of coumarins and difluoroacetylation of quinoxalinones with ethyl bromodifluoroacetate are steps in this direction. mdpi.com Furthermore, a patent describes an environmentally friendly technique for producing 2-bromo-2,2-difluoroacetate derivatives that reduces production costs. patsnap.comgoogle.com The use of biocatalysis, employing enzymes to carry out chemical transformations, represents a frontier in green chemistry that holds promise for bromodifluoroacetate transformations.

Table 2: Green Chemistry Principles and Their Application to Bromodifluoroacetate Transformations

Green Chemistry PrincipleApplication in Bromodifluoroacetate Chemistry
Use of Safer Solvents Exploration of water and other green solvents to replace hazardous dipolar aprotic solvents. rsc.org
Catalysis Employment of copper catalysts for difluoroalkylation and difluoroacetylation reactions. mdpi.com Use of low-toxicity transition metal salt catalysts. google.com
Waste Prevention Development of efficient, high-yield reactions to minimize waste. magritek.com
Renewable Feedstocks Future potential for biocatalysis to utilize renewable starting materials.

Exploration of New Substrate Scopes and Derivatization Strategies

A critical aspect of developing new synthetic methods is understanding their scope—the range of substrates with which they are effective. Research on potassium 2-bromo-2,2-difluoroacetate and its esters has led to a significant expansion of their known reactivity, enabling the synthesis of a diverse array of functionalized molecules.

Ethyl bromodifluoroacetate has proven to be a versatile reagent for the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of:

Substituted ethyl 2′-pyridyldifluoroacetates sigmaaldrich.com

4-alkoxymethyl- and 4-aryloxymethyl-3,3-difluoropiperidines sigmaaldrich.com

α,α-difluoro-β-lactams sigmaaldrich.com

Mono- and difluoromethylated phenanthridine (B189435) derivatives sigmaaldrich.com

Furthermore, copper-catalyzed reactions have enabled the C-H difluoroacetylation of anilines to produce 3,3-difluoro-2-oxindoles, as well as the difluoroacetylation of quinoxalinones and coumarins. mdpi.com The radical reactions of bromodifluoroacetate with vinyl ethers to form difluoro- or monofluoroacetyl-substituted acetals have also been reported. rsc.org An interesting development is the use of ethyl bromodifluoroacetate as both a C1 synthon and a difluoroalkylating reagent in a one-pot cascade process with primary amines to generate fluorine-containing heterocycles. rsc.org

Table 3: Examples of Substrate Scope for Bromodifluoroacetate Derivatives

ReagentReaction TypeProducts
Ethyl bromodifluoroacetate VariousSubstituted pyridines, piperidines, β-lactams, phenanthridines sigmaaldrich.com
Ethyl bromodifluoroacetate Copper-catalyzed C-H functionalization3,3-difluoro-2-oxindoles, difluoroacetylated quinoxalinones, difluoroalkylated coumarins mdpi.com
Potassium 2-bromo-2,2-difluoroacetate Radical reactionDifluoro or monofluoroacetyl-substituted acetals (with vinyl ethers) rsc.org
Ethyl bromodifluoroacetate One-pot cascade with primary aminesFluorine-containing heterocycles rsc.org

Advancements in Late-Stage Functionalization Using Bromodifluoroacetate Reagents

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the introduction of functional groups into complex molecules, such as drug candidates or natural products, at a late step in the synthesis. nih.govscispace.com This approach allows for the rapid diversification of molecular scaffolds to explore structure-activity relationships and improve drug-like properties without the need for de novo synthesis. nih.govresearchgate.net

The development of C-H functionalization reactions has been a major driver of LSF. researchgate.net In this context, reagents like ethyl bromodifluoroacetate are valuable for introducing the difluoroacetate moiety, which can significantly alter the physicochemical and biological properties of a molecule. A notable advancement is the copper-catalyzed C-H difluoroacetylation of anilines and quinoxalinones with ethyl bromodifluoroacetate. mdpi.com This method allows for the direct installation of a difluoroacetyl group onto these heterocycles, which are common motifs in bioactive molecules.

The ability to perform such transformations on complex, functionalized substrates is a key challenge in LSF. The development of mild and selective reactions is therefore crucial. Photoredox and dual catalytic methods are particularly promising for LSF as they often operate under gentle conditions that are compatible with a wide range of functional groups. The continued development of these and other catalytic methods will further expand the utility of bromodifluoroacetate reagents in the late-stage modification of complex molecules.

Table 4: Late-Stage Functionalization with Bromodifluoroacetate

LSF StrategyReagentApplication ExampleSignificance
C-H Functionalization Ethyl bromodifluoroacetateCopper-catalyzed C-H difluoroacetylation of anilines and quinoxalinones mdpi.comDirect introduction of the difluoroacetyl group into heterocyclic scaffolds common in medicinal chemistry.
Radical-based C-H Functionalization Not specifiedPotential for selective functionalization of heteroarenes. rsc.orgOffers alternative reactivity patterns for modifying complex molecules.

Q & A

Q. What are the optimal synthetic routes for potassium 2-bromo-2,2-difluoroacetate, and how can reaction conditions be systematically optimized?

Potassium 2-bromo-2,2-difluoroacetate is synthesized via nucleophilic substitution using bromodifluoroacetic acid ethyl ester (BrCF₂CO₂Et) and potassium hydroxide (KOH) in methanol at 20°C. Key parameters include:

  • Stoichiometry : Maintain a 1:1 molar ratio of BrCF₂CO₂Et to KOH to avoid side reactions.
  • Temperature control : Reactions conducted at 20°C ensure controlled de-esterification and minimize decomposition.
  • Solvent removal : Post-reaction, methanol is evaporated under reduced pressure, and the solid product is recrystallized for purity .
  • Characterization : Use 19F^{19}\text{F} NMR to confirm the absence of unreacted starting materials (e.g., BrCF₂CO₂Et signals at δ −61.5 ppm in CDCl₃) .

Q. How can researchers characterize potassium 2-bromo-2,2-difluoroacetate to confirm structural integrity and purity?

  • Spectroscopic analysis :
  • 19F^{19}\text{F} NMR: A singlet near δ −116 to −117 ppm confirms the presence of two equivalent fluorine atoms.
  • 1H^{1}\text{H} NMR: Absence of ethyl ester protons (e.g., δ 1.2–1.4 ppm for CH₃) validates complete de-esterification.
    • Mass spectrometry : HRMS (APCI) should match the molecular ion peak at m/z 213.02 (C₂BrF₂KO₂) .
    • Solubility profiling : Test solubility in polar solvents (e.g., water: 41.5 mg/mL; methanol: 28.3 mg/mL) to assess hygroscopicity and storage stability .

Q. What solvent systems are most effective for reactions involving potassium 2-bromo-2,2-difluoroacetate?

The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in alcohols (methanol, ethanol). For nucleophilic reactions, DMF is preferred due to its ability to stabilize ionic intermediates. In photoredox catalysis, acetonitrile or dichloromethane is used to minimize solvent interference with radical pathways .

Advanced Research Questions

Q. How does potassium 2-bromo-2,2-difluoroacetate participate in visible-light-driven multicomponent reactions?

Under blue LED irradiation, the compound acts as a difluoroalkyl radical precursor via single-electron transfer (SET) with photocatalysts like 9-mesityl-10-methylacridinium perchlorate. Key steps include:

  • Radical generation : Photoexcitation of the catalyst reduces the C–Br bond, producing a •CF₂CO₂K radical.
  • Alkyne functionalization : The radical adds to terminal alkynes, forming a vinyl radical intermediate, which traps sulfur dioxide (from DABSO) and couples with hydrazines to yield aminosulfonylated products (e.g., 82–88% yields for aryl alkynes) .
  • Scope limitations : Alkyl-substituted alkynes and sterically hindered nucleophiles are unreactive, likely due to radical recombination barriers .

Q. What strategies resolve contradictions in stereoselectivity during nickel-catalyzed difluoroalkylation?

Discrepancies in E/Z ratios arise from steric and electronic effects of ligands and substrates:

  • Ligand design : Bulky ligands like XantPhos improve E-selectivity (>99:1) by stabilizing the trans transition state.
  • Substrate tuning : Aryl ketones with electron-withdrawing groups enhance electrophilicity, favoring anti addition (e.g., 91% yield for biphenyl ketones) .
  • Mechanistic validation : X-ray crystallography confirms the E-configuration of products, aligning with computational models of steric control .

Q. How can researchers mitigate competing pathways in radical-mediated fluorination reactions?

Common side reactions include radical dimerization and halogen exchange. Mitigation strategies:

  • Catalyst loading : Use substoichiometric Ru(bpy)₃²⁺ (1–5 mol%) to regulate radical flux.
  • Additives : TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) quenches excess radicals, suppressing dimerization.
  • Kinetic profiling : Monitor reaction progress via in-situ 19F^{19}\text{F} NMR to identify optimal quenching times .

Q. What role does potassium 2-bromo-2,2-difluoroacetate play in synthesizing fluorinated bioactive molecules?

The compound serves as a linchpin in synthesizing histone deacetylase (HDAC) inhibitors:

  • Fluorine incorporation : Enhances metabolic stability and bioavailability via C–F bond interactions with enzyme pockets.
  • Cyclic peptide synthesis : Reacts with zincated peptides in THF to introduce gem-difluoro motifs, critical for binding affinity (e.g., largazole analogs) .
  • Challenges : Hydrolytic sensitivity requires anhydrous conditions and inert atmospheres during coupling steps .

Data Contradiction Analysis

Q. Why do reported yields vary for photoredox aminosulfonylation reactions?

Discrepancies stem from:

  • Light source intensity : Compact fluorescent lamps (CFL) vs. monochromatic LEDs affect photon flux and reaction efficiency.
  • Substrate purity : Trace moisture in DABSO or alkynes deactivates radicals, reducing yields.
  • Validation : Reproduce reactions under standardized light conditions (450 nm, 10 W) and rigorously dry substrates .

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